molecular formula C7H12FN3O B13285299 1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol

1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol

Cat. No.: B13285299
M. Wt: 173.19 g/mol
InChI Key: PFSIFHNZTNSTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol is a chemical compound that features a fluorine atom, a pyrazole ring, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1H-pyrazole and 3-chloro-1-fluoropropan-2-ol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

    Procedure: The 1-methyl-1H-pyrazole is reacted with 3-chloro-1-fluoropropan-2-ol in the presence of the base. The reaction mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours until the reaction is complete.

    Purification: The product is purified by standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol: Unique due to the presence of both a fluorine atom and a pyrazole ring.

    1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]ethanol: Similar structure but with a shorter carbon chain.

    1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]butan-2-ol: Similar structure but with a longer carbon chain.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique reactivity and binding properties. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable building block in various applications.

Properties

Molecular Formula

C7H12FN3O

Molecular Weight

173.19 g/mol

IUPAC Name

1-fluoro-3-[(1-methylpyrazol-4-yl)amino]propan-2-ol

InChI

InChI=1S/C7H12FN3O/c1-11-5-6(3-10-11)9-4-7(12)2-8/h3,5,7,9,12H,2,4H2,1H3

InChI Key

PFSIFHNZTNSTDK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC(CF)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.